(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17368058
InChI: InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
SMILES:
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

CAS No.:

Cat. No.: VC17368058

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid -

Specification

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name (2S)-2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
Standard InChI Key WOCXBQCASNXFLJ-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Boc-L-tyrosine is characterized by the systematic IUPAC name N-(tert-butoxycarbonyl)-L-tyrosine and the molecular formula C₁₄H₁₉NO₅ . The compound’s molecular weight is 281.30 g/mol, and its CAS Registry Number is 3978-80-1 . The Boc group (-OC(O)C(CH₃)₃) is appended to the α-amino group of L-tyrosine, while the 4-hydroxyphenylmethyl side chain and carboxylic acid group remain unmodified .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point133–134°C
Molecular Weight281.30 g/mol
SolubilityInsoluble in nonpolar solvents; soluble in polar aprotic solvents (e.g., DMF, DMSO)

The Boc group enhances solubility in organic solvents, facilitating its use in peptide coupling reactions .

Synthesis Methodologies

Boc-L-tyrosine is synthesized via two primary routes, both leveraging the reactivity of the Boc protecting group with the amino moiety of tyrosine.

Traditional Two-Step Synthesis

A classical approach involves:

  • Methyl ester formation: L-tyrosine is treated with thionyl chloride (SOCl₂) in methanol to yield L-tyrosine methyl ester .

  • Boc protection: The methyl ester intermediate reacts with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine (TEA), followed by hydrolysis to yield the free carboxylic acid .

While this method achieves high yields (>90%), it requires multiple steps and hazardous reagents like SOCl₂ .

One-Pot Industrial Synthesis

A patent-pending method (CN104447415A) simplifies production by combining L-tyrosine, (Boc)₂O, and a strong base (NaOH/KOH) in a single reactor . Key advantages include:

  • Batchwise addition of (Boc)₂O to minimize side reactions.

  • Acid-base extraction for purification, eliminating column chromatography .

  • Yield enhancement to >90% with purity ≥99% .

This method reduces costs and environmental impact compared to traditional approaches .

Applications in Peptide Synthesis

Boc-L-tyrosine is indispensable in synthesizing bioactive peptides, including:

  • Anticancer agents: Leuprolide and goserelin incorporate Boc-protected tyrosine intermediates .

  • Hormonal therapeutics: Lanreotide and carbetocin rely on Boc chemistry for selective amino group protection .

The Boc group’s stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make it ideal for sequential peptide elongation .

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